![molecular formula C12H16N2OS B2724373 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1178070-66-0](/img/structure/B2724373.png)

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

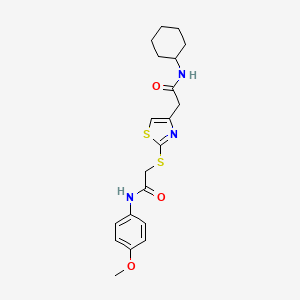

“1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a compound that contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

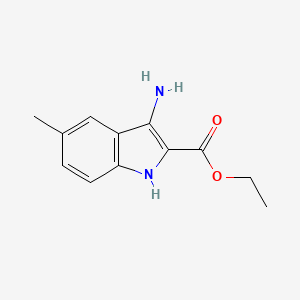

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a prop-2-en-1-one group . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current literature.科学的研究の応用

Synthesis and Antidepressant Applications

One key area of research has been the synthesis of new derivatives of this compound and their evaluation as potential antidepressants. The compound has been studied for its dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. Derivatives of this compound, specifically 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, have shown promising results in the search for efficient antidepressants with a dual mode of action (Pérez-Silanes et al., 2001).

Allosteric Enhancement of A1 Adenosine Receptor

Another significant area of research involves the compound's role as an allosteric enhancer of the A1 adenosine receptor. Derivatives have been synthesized and evaluated, indicating the nature of substituents on the phenyl ring tethered to the piperazine fundamentally influences allosteric enhancer activity. Specific derivatives have been identified as the most active compounds in binding and functional cAMP studies (Romagnoli et al., 2008).

Hypotensive Activity and Receptor Binding

Research has also explored the compound's hypotensive activity and its binding with 5-HT2 receptors. The title compound and its analogs have been analyzed through various spectroscopic techniques and computational studies to understand their conformation and interaction with biological receptors (Singh et al., 2000).

Anticancer Activity

Another crucial application area is its anticancer activity. A heterocyclic compound derived from it has been synthesized and evaluated against human bone cancer cell lines, showcasing significant in vitro anticancer activities. Additionally, molecular docking studies have been utilized to explore the compound's potential antiviral activities (Lv et al., 2019).

Chemical Synthesis and Characterization

The compound has also been involved in studies focusing on the synthesis and characterization of novel derivatives, including dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These studies highlight the compound's versatility in chemical synthesis and potential applications in various biological activities (Bhat et al., 2018).

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties associated with thiophene and piperazine-containing compounds , this compound could be a promising candidate for drug development.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities .

特性

IUPAC Name |

1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXHRPHIIPNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)